

# An In-depth Technical Guide to m-PEG4-Amine: Properties, Specifications, and Applications

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## Compound of Interest

Compound Name: *m*-PEG4-Amine

Cat. No.: B1677522

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## Introduction

**m-PEG4-Amine** (methoxy-polyethylene glycol-amine) is a heterobifunctional linker molecule integral to modern bioconjugation and drug development. Its structure, featuring a methoxy-terminated tetra-polyethylene glycol (PEG) chain and a terminal primary amine, provides a unique combination of hydrophilicity, biocompatibility, and reactive functionality. This guide offers a comprehensive overview of the chemical properties, specifications, and common applications of **m-PEG4-Amine**, complete with detailed experimental protocols and visual workflows to support researchers in their laboratory work.

The primary amine group serves as a versatile reactive handle for conjugation to various functional groups, including carboxylic acids, activated esters (such as N-hydroxysuccinimide esters), and carbonyls (aldehydes and ketones). The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugates, making **m-PEG4-Amine** a valuable tool in the development of advanced therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

## Core Chemical Properties and Specifications

**m-PEG4-Amine** is a well-defined, monodisperse compound, ensuring reproducibility in conjugation reactions. Its key properties and specifications, compiled from various suppliers, are summarized below.

## Chemical Identity

Property	Value
Chemical Name	1-Amino-3,6,9,12-tetraoxapentadecan-15-oic acid
Synonyms	Methoxy-PEG4-Amine, (2-{2-[2-(2-Aminoethoxy)ethoxy]ethoxy}ethoxy)methane
CAS Number	85030-56-4[1]
Molecular Formula	C <sub>9</sub> H <sub>21</sub> NO <sub>4</sub> [1]
Molecular Weight	207.27 g/mol [2]

## Physicochemical Properties

Property	Value
Appearance	Colorless to pale yellow oil or liquid[2]
Purity	Typically >95% to >98%[1]
Solubility	Soluble in water, DMSO, DMF, DCM, THF, and Acetonitrile[2]
Storage	Recommended storage at -20°C, protected from light[1][3]

## Key Applications and Experimental Protocols

The primary amine of **m-PEG4-Amine** is a nucleophile that readily participates in several conjugation reactions. Below are detailed protocols for its most common applications.

### Amide Bond Formation with Carboxylic Acids (EDC/NHS Coupling)

This is a widely used method to conjugate **m-PEG4-Amine** to proteins, surfaces, or molecules containing carboxylic acid groups. The reaction proceeds via the activation of the carboxyl group with a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC),

often in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) to form a more stable amine-reactive intermediate.

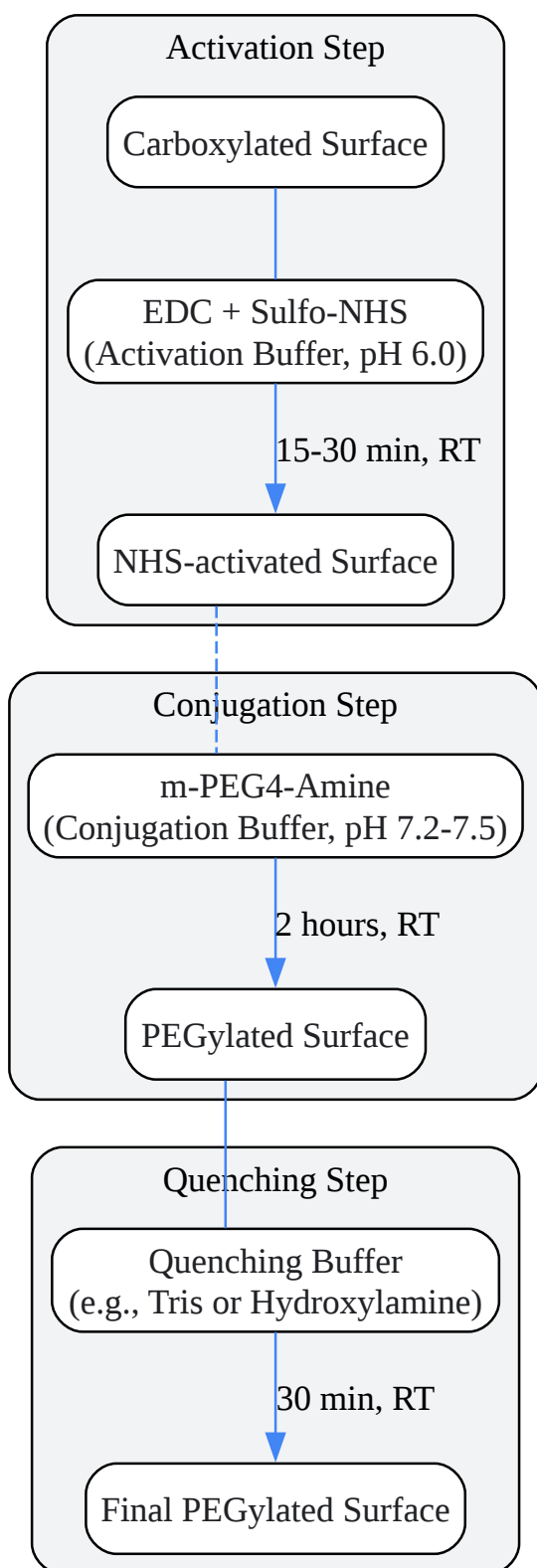
Materials:

- **m-PEG4-Amine**
- Carboxylated surface (e.g., nanoparticles, beads)
- Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
- Sulfo-NHS (N-hydroxysulfosuccinimide)
- Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
- Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M hydroxylamine, pH 8.5
- Wash Buffer: PBS with 0.05% Tween-20

Procedure:

- Surface Preparation: Suspend the carboxylated surface in the Activation Buffer.
- Activation of Carboxyl Groups:
  - Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer.
  - Add EDC and Sulfo-NHS to the surface suspension. A typical starting molar ratio is a 10-fold excess of EDC and a 25-fold excess of Sulfo-NHS relative to the carboxyl groups on the surface.
  - Incubate for 15-30 minutes at room temperature with gentle mixing.
- Washing: Centrifuge the activated surface and wash 2-3 times with ice-cold Activation Buffer to remove excess EDC and Sulfo-NHS.
- Conjugation:

- Immediately resuspend the activated surface in Conjugation Buffer.
- Add **m-PEG4-Amine** to the suspension. A 10- to 50-fold molar excess of **m-PEG4-Amine** relative to the carboxyl groups is a good starting point.
- Incubate for 2 hours at room temperature with gentle mixing.
- Quenching: Add Quenching Buffer to a final concentration of 100 mM and incubate for 30 minutes at room temperature to block any unreacted NHS-ester sites.
- Final Washes: Wash the conjugated surface 3-4 times with Wash Buffer to remove unreacted **m-PEG4-Amine** and quenching reagents.



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#### EDC/NHS Coupling Workflow

## Reaction with Activated NHS Esters

**m-PEG4-Amine** reacts efficiently with N-hydroxysuccinimide (NHS) esters to form stable amide bonds. This reaction is highly specific for primary amines and proceeds under mild conditions. The optimal pH for this reaction is typically between 7 and 9.<sup>[4]</sup>

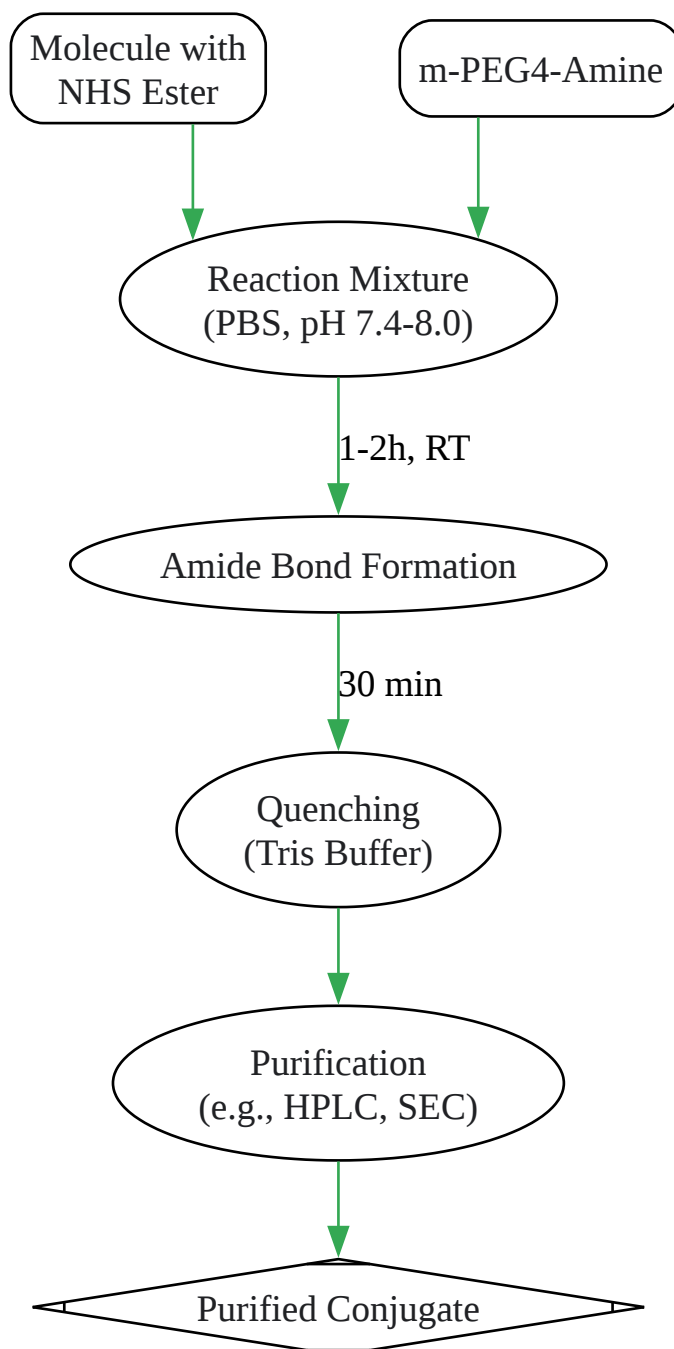
Materials:

- **m-PEG4-Amine**
- Molecule containing an NHS ester
- Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4-8.0, or 0.1 M sodium bicarbonate buffer, pH 8.3
- Anhydrous DMSO or DMF
- Quenching Buffer: 1 M Tris-HCl, pH 7.5
- Purification column (e.g., size-exclusion chromatography)

Procedure:

- Prepare Reactants:
  - Dissolve the NHS-ester-containing molecule in anhydrous DMSO or DMF to prepare a concentrated stock solution (e.g., 10-50 mM).
  - Dissolve **m-PEG4-Amine** in the Reaction Buffer.
- Conjugation:
  - Add the NHS ester stock solution to the **m-PEG4-Amine** solution. A 1.1 to 2-fold molar excess of the NHS ester is a common starting point. The final concentration of the organic solvent should be kept low (typically <10%) to avoid denaturation if working with proteins.
  - Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by techniques like HPLC or mass spectrometry.

- Quenching: Add Quenching Buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature to hydrolyze any unreacted NHS ester.
- Purification: Purify the conjugate from excess reagents and byproducts using an appropriate method, such as size-exclusion chromatography (SEC) or dialysis for larger molecules, or reverse-phase HPLC for smaller conjugates.



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## NHS Ester Reaction Workflow

## Reductive Amination with Aldehydes and Ketones

**m-PEG4-Amine** can be conjugated to molecules containing aldehydes or ketones through reductive amination. This two-step, one-pot reaction involves the initial formation of a Schiff base (imine), which is then reduced to a stable secondary amine using a mild reducing agent.

**Materials:**

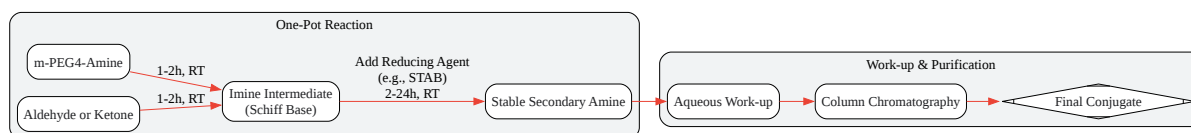
- **m-PEG4-Amine**
- Aldehyde- or ketone-containing molecule
- Reaction Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE)
- Reducing Agent: Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride ( $\text{NaBH}_3\text{CN}$ )
- Acetic Acid (optional, as a catalyst)

**Procedure:**

- **Reaction Setup:** Dissolve the aldehyde/ketone-containing molecule (1 equivalent) and **m-PEG4-Amine** (1.2 equivalents) in the reaction solvent under an inert atmosphere (e.g., nitrogen or argon).
- **Imine Formation:** Stir the mixture at room temperature for 1-2 hours. A small amount of acetic acid can be added to catalyze imine formation.
- **Reduction:** Add the reducing agent (e.g., STAB, 1.5 equivalents) portion-wise to the reaction mixture.
- **Reaction Monitoring:** Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).
- **Work-up:**



- Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
- Extract the aqueous layer with DCM.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purification: Purify the crude product by flash column chromatography on silica gel.



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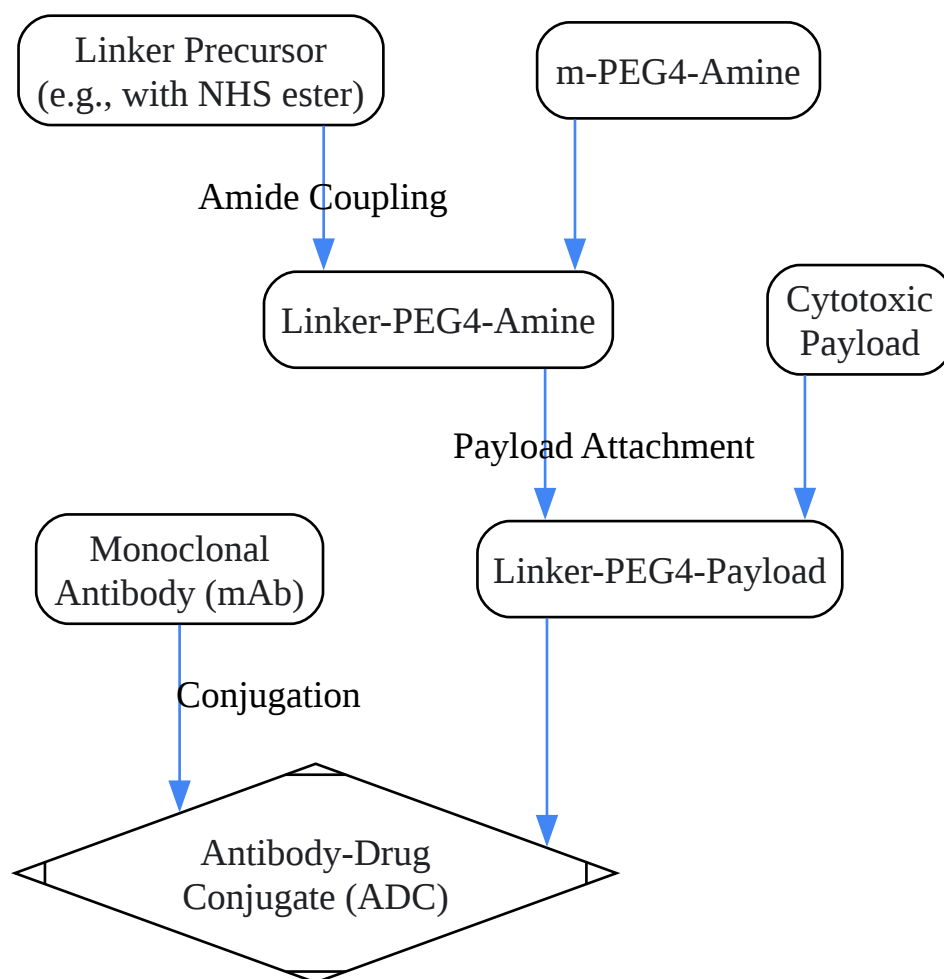
### Reductive Amination Logical Flow

## Application in Drug Development

**m-PEG4-Amine** is a crucial building block in the synthesis of complex biotherapeutics.

### Antibody-Drug Conjugates (ADCs)

In ADC development, **m-PEG4-Amine** can be used as a component of a larger linker structure that connects a monoclonal antibody to a potent cytotoxic payload. The PEG component can improve the solubility and stability of the ADC.[3] The amine functionality allows for its incorporation into the linker through amide bond formation.

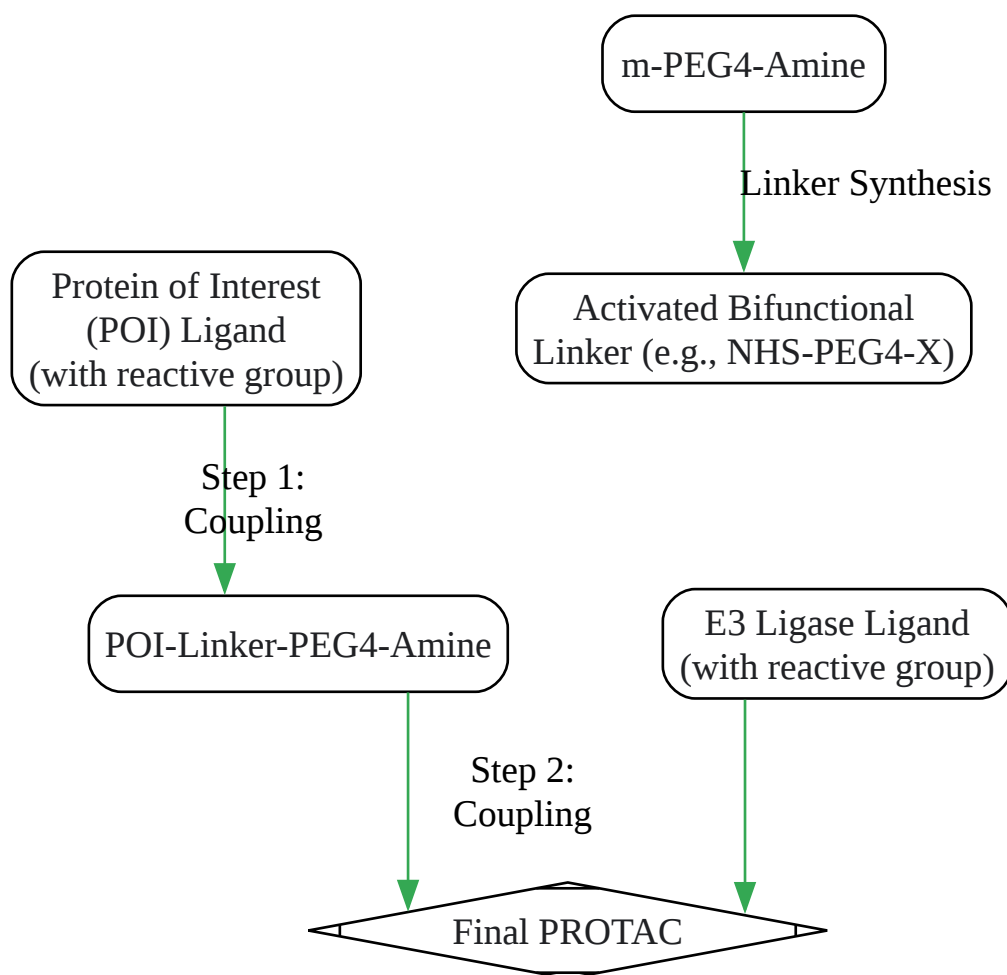


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### Generalized ADC Synthesis Workflow

## Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of target proteins. They consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them. **m-PEG4-Amine** is an ideal building block for constructing these linkers due to its defined length, flexibility, and hydrophilicity, which can influence the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase).[3]



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Generalized PROTAC Synthesis Workflow

## Conclusion

**m-PEG4-Amine** is a versatile and valuable reagent for researchers in chemistry, biology, and drug development. Its well-defined structure, combined with the reactivity of its terminal amine and the beneficial properties of the PEG spacer, makes it a powerful tool for creating novel bioconjugates and therapeutic agents. The protocols and workflows provided in this guide offer a solid foundation for the successful application of **m-PEG4-Amine** in a variety of research settings. As with any chemical reaction, optimization of the specific conditions for each unique application is recommended to achieve the desired outcome.

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